N-(3-chlorophenyl)-2-nitrobenzenesulfonamide
CAS No.:
Cat. No.: VC11196484
Molecular Formula: C12H9ClN2O4S
Molecular Weight: 312.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9ClN2O4S |
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Molecular Weight | 312.73 g/mol |
IUPAC Name | N-(3-chlorophenyl)-2-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C12H9ClN2O4S/c13-9-4-3-5-10(8-9)14-20(18,19)12-7-2-1-6-11(12)15(16)17/h1-8,14H |
Standard InChI Key | FHDKXSNXCIAHQB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)Cl |
Introduction
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 312.72 g/mol | |
Crystal System | Monoclinic | |
Dihedral Angle (Aromatic) | 73.65° | |
Hydrogen Bonding | Bifurcated (S(7) and C(4)) |
The compound exhibits limited solubility in polar solvents, a trait common among nitro-sulfonamides due to strong intermolecular interactions . Its crystalline structure, resolved via single-crystal X-ray diffraction, reveals a gauche conformation in the segment, similar to related analogs like N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N-(3-chlorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-chloroaniline under controlled conditions. A representative procedure, adapted from nitrobenzenesulfonamide syntheses in patent literature , proceeds as follows:
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Reagent Preparation: 2-Nitrobenzenesulfonyl chloride (5.79 g) is dissolved in tetrahydrofuran (THF).
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Amine Addition: 3-Chloroaniline (1.87 g) and a base (e.g., triethylamine or sodium carbonate) are added to the solution to deprotonate the amine and facilitate nucleophilic attack.
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Reaction Conditions: The mixture is stirred under ice cooling (0–5°C) for 1 hour, followed by room-temperature stirring for 22 hours .
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Workup: The reaction is quenched with water, and the organic layer is extracted with methylene chloride. Evaporation under reduced pressure yields the crude product, which is purified via recrystallization .
This method aligns with general sulfonamide synthesis protocols, where sulfonyl chlorides react with amines to form sulfonamides. The choice of solvent (THF, methylene chloride) and base (triethylamine vs. sodium carbonate) influences reaction efficiency and purity .
Key Reaction Parameters
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Solvent Effects: Polar aprotic solvents like THF enhance reagent solubility, while methylene chloride improves extraction efficiency .
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Temperature Control: Ice cooling minimizes side reactions (e.g., sulfonyl chloride hydrolysis), ensuring higher yields .
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Byproduct Management: Unreacted sulfonyl chloride is removed via aqueous extraction, as described in patent examples .
Structural and Crystallographic Insights
Molecular Geometry
Single-crystal X-ray analysis reveals a dihedral angle of 73.65° between the two aromatic rings, indicating significant non-planarity . This distortion arises from steric hindrance between the ortho-nitro group and the sulfonamide moiety. The bond adopts a gauche conformation (torsion angle: −67.8°), which stabilizes the molecule through intramolecular hydrogen bonding .
Hydrogen Bonding Network
The amide hydrogen participates in bifurcated hydrogen bonding:
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Intramolecular: Forms a seven-membered S(7) ring with the sulfonyl oxygen.
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Intermolecular: Generates a C(4) chain motif with neighboring molecules, contributing to crystal packing stability .
These interactions are critical for understanding the compound’s solubility and melting behavior.
Industrial and Research Applications
Intermediate in Organic Synthesis
The compound serves as a precursor in synthesizing heterocycles and protected amines. For example, its nitro group can be reduced to an amine for further functionalization .
Materials Science
Its crystalline structure and hydrogen bonding motifs make it a candidate for designing supramolecular assemblies or nonlinear optical materials .
Comparison with Structural Analogs
The position of the nitro group (ortho vs. para) significantly alters electronic properties and biological interactions .
Future Research Directions
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Pharmacological Profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
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Structure-Activity Relationships: Modular synthesis of analogs with varied substituents to optimize bioactivity.
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Crystallographic Studies: Investigation of polymorphism and solvate formation to guide materials design .
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